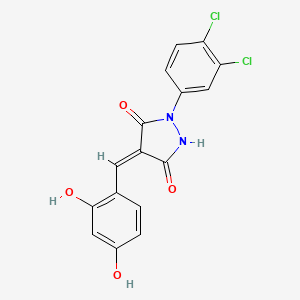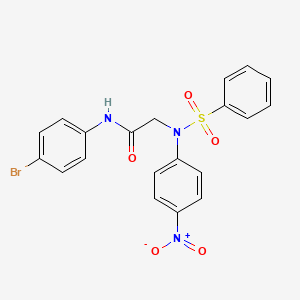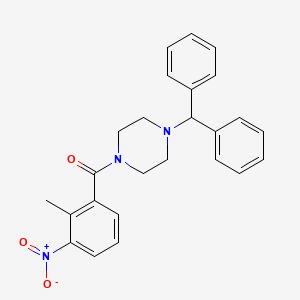
1-(3,4-dichlorophenyl)-4-(2,4-dihydroxybenzylidene)-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)-4-(2,4-dihydroxybenzylidene)-3,5-pyrazolidinedione, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in the 1960s and has since become one of the most commonly prescribed NSAIDs.
Mécanisme D'action
Diclofenac works by inhibiting the production of prostaglandins, which are inflammatory mediators. It does this by blocking the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. By reducing the production of prostaglandins, 1-(3,4-dichlorophenyl)-4-(2,4-dihydroxybenzylidene)-3,5-pyrazolidinedione helps to reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has a number of biochemical and physiological effects, including the inhibition of COX-1 and COX-2, the reduction of prostaglandin synthesis, and the modulation of cytokine production. It also has an effect on the renin-angiotensin system, which is involved in blood pressure regulation.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac has a number of advantages for use in lab experiments, including its well-established safety profile, its availability in a variety of formulations, and its ability to be administered orally or topically. However, there are also limitations to its use, including its potential for toxicity at high doses and its potential to interfere with other experimental interventions.
Orientations Futures
There are a number of potential future directions for research on 1-(3,4-dichlorophenyl)-4-(2,4-dihydroxybenzylidene)-3,5-pyrazolidinedione, including its use in combination with other drugs for the treatment of cancer and neurological disorders, its potential for use in the treatment of chronic pain, and its potential for use in the prevention of cardiovascular disease. Additionally, further research is needed to better understand the mechanisms of action of this compound and its potential side effects.
Méthodes De Synthèse
Diclofenac can be synthesized using a variety of methods, including the reaction of 2,4-dihydroxybenzaldehyde with 3,4-dichloroaniline in the presence of a base and a catalyst. The resulting product is then reacted with a pyrazolone derivative to form 1-(3,4-dichlorophenyl)-4-(2,4-dihydroxybenzylidene)-3,5-pyrazolidinedione.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of a variety of conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Diclofenac has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propriétés
IUPAC Name |
(4E)-1-(3,4-dichlorophenyl)-4-[(2,4-dihydroxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O4/c17-12-4-2-9(6-13(12)18)20-16(24)11(15(23)19-20)5-8-1-3-10(21)7-14(8)22/h1-7,21-22H,(H,19,23)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASJWEUWYFPTBJ-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C(=CC3=C(C=C(C=C3)O)O)C(=O)N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N2C(=O)/C(=C/C3=C(C=C(C=C3)O)O)/C(=O)N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4998281.png)

![2,2'-[3-(3-methylphenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B4998295.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998298.png)
![2-(1-phenylbenzo[f]quinolin-3-yl)phenol](/img/structure/B4998305.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B4998325.png)
![2-[(3-bromo-4-biphenylyl)oxy]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4998332.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]cycloheptanamine](/img/structure/B4998335.png)
![1-(2-fluorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4998345.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B4998366.png)


